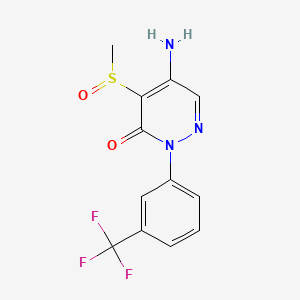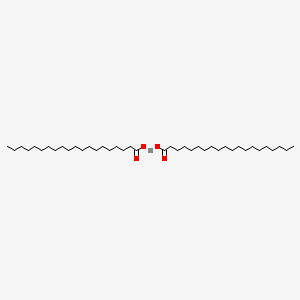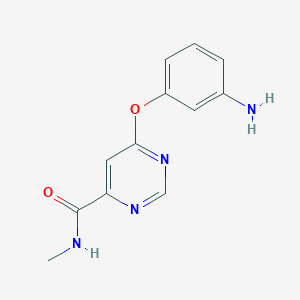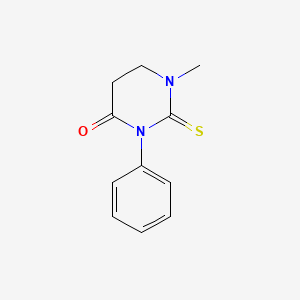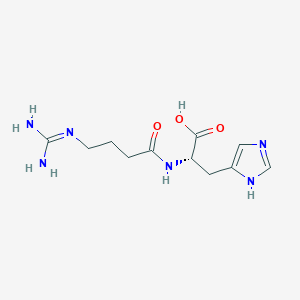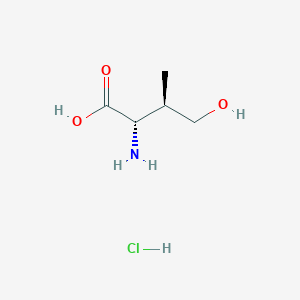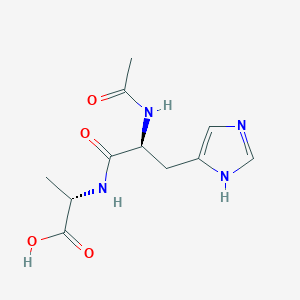
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid is a complex organic compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the imidazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds .
科学的研究の応用
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.
Imidazole: A basic five-membered ring structure without additional functional groups.
Carnosine: A dipeptide containing an imidazole ring, used in muscle tissue.
Uniqueness
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
61389-34-2 |
|---|---|
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16N4O4/c1-6(11(18)19)14-10(17)9(15-7(2)16)3-8-4-12-5-13-8/h4-6,9H,3H2,1-2H3,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,9-/m0/s1 |
InChIキー |
CWQWNNANZIGZCT-RCOVLWMOSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
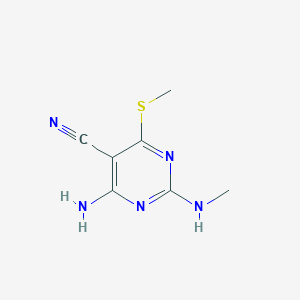

![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
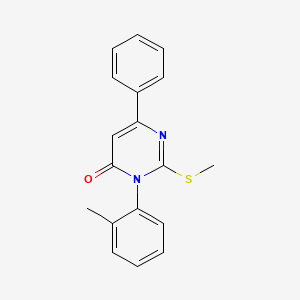
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)


